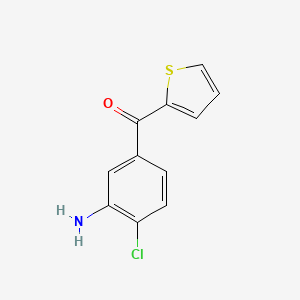

3-Amino-4-chlorophenyl 2-thienyl ketone

Description

Genesis and Early Explorations of 3-Amino-4-chlorophenyl 2-thienyl ketone within Synthetic Organic Chemistry

The synthesis of the core 2-aminothiophene structure of the target molecule likely involves a variation of the Gewald reaction. mdpi.com The general mechanism begins with a Knoevenagel condensation between a ketone and an α-cyanoester to form a stable intermediate. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the preparation of a wide array of substituted 2-aminothiophenes under mild conditions, making it a cornerstone in heterocyclic synthesis. researchgate.netarkat-usa.org Early explorations into aminoketones, as evidenced by patent literature from the mid-20th century, laid the groundwork for the synthesis of complex structures, including those with substituted phenyl rings. google.comgoogle.com

Thematic Relevance of Functionalized Thienyl Ketones in Contemporary Chemical Research

Brominated thienyl ketones, for example, are indispensable in the creation of advanced materials and as intermediates in the synthesis of pharmaceuticals like Canagliflozin. nbinno.com The halogen atom provides a reactive handle for further functionalization through cross-coupling reactions, while the thienyl ketone core dictates the molecule's electronic and steric properties. nbinno.com The incorporation of a ketone group into a scaffold can enhance compound potency by allowing for the formation of reversible covalent adducts with biological targets. nih.gov This strategy has been explored to improve the efficacy of experimental therapeutics. nih.gov

The broader class of heterocyclic compounds, to which thienyl ketones belong, constitutes a significant portion of all organic chemistry literature and is of immense biological and industrial importance. ajrconline.orgacs.org A majority of pharmaceuticals and biologically active agrochemicals are heterocyclic in nature. openmedicinalchemistryjournal.comacs.org

Key Motivations and Current Research Trajectories for this compound

The motivation for synthesizing and studying this compound likely stems from the pursuit of novel therapeutic agents. The combination of the 2-aminothiophene scaffold, a known pharmacophore, with a 4-chlorophenyl group points towards applications in drug discovery. Chlorine-containing compounds are a significant family in medicinal chemistry, with over 250 FDA-approved drugs featuring this halogen. nih.gov The inclusion of chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

Research into related 2-aminothiophene derivatives has shown a wide range of biological activities, including antileishmanial, antibacterial, and anticancer properties. researchgate.net The amino group at the 2-position of the thiophene (B33073) ring is a crucial feature that can be further functionalized to create more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which also have significant pharmacological profiles. arkat-usa.org

Current research trajectories for compounds of this nature often involve:

Lead Optimization: Using the core structure as a scaffold for creating a library of analogues to improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Exploring the effects of substituting the thiophene or phenyl ring with other aromatic or heteroaromatic systems. beilstein-journals.org

Mechanism of Action Studies: Investigating how these molecules interact with biological targets at a molecular level.

The synthesis of novel α-amino ketones remains an area of active research, with new methodologies being developed to access these valuable synthons for medicinal chemistry. rsc.org

Scope and Organizational Framework of the Academic Review

A comprehensive academic review of a chemical compound or class of compounds typically follows a structured format to ensure clarity and thoroughness. The organization of such a review is crucial for presenting the information in a logical and accessible manner for the scientific community.

A standard framework for a review on a heterocyclic compound like this compound would generally include the following sections:

Introduction: This section provides the background and significance of the compound class, outlines the scope of the review, and states its objectives. researchgate.netresearchgate.net

Synthesis: A detailed discussion of the various synthetic routes to the target compound and its analogues. This would include classical methods like the Gewald reaction and any modern advancements, such as microwave-assisted synthesis or solid-supported techniques. arkat-usa.orgrsc.org

Physicochemical Properties: This part would cover the structural and electronic properties of the molecule, often supported by spectroscopic and crystallographic data.

Chemical Reactivity: An exploration of the reactivity of the compound's functional groups and its use as a building block for more complex structures.

Biological Activities and Applications: This is often the most extensive section, detailing the known pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications. openmedicinalchemistryjournal.comresearchgate.net

Reviews are often systematically organized, for instance, by the size of the heterocyclic ring or the number of heteroatoms, to provide a clear and logical flow of information. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-chlorophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLHXCZXFRMKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Elaboration of 3 Amino 4 Chlorophenyl 2 Thienyl Ketone

Retrosynthetic Analysis and Fundamental Precursors for 3-Amino-4-chlorophenyl 2-thienyl ketone

Retrosynthetic analysis of this compound identifies the central ketone carbonyl group as the key strategic point for disconnection. Two primary bond disconnections are logical, leading to distinct synthetic strategies and fundamental precursors.

Pathway A: Friedel-Crafts Acylation Approach

This pathway involves the disconnection of the carbon-carbon bond between the phenyl ring and the carbonyl carbon. This strategy is characteristic of a Friedel-Crafts acylation reaction.

Disconnection: (3-amino-4-chlorophenyl)–C(O)–(2-thienyl) ⇒ (3-amino-4-chlorophenyl) + [C(O)–(2-thienyl)]+

Fundamental Precursors:

Aryl Component: A substituted benzene (B151609) derivative, such as 2-chloroaniline or a protected/precursor version like 1-chloro-2-nitrobenzene. The amino group in 2-chloroaniline is highly basic and can interfere with the Lewis acid catalyst; therefore, a common strategy involves introducing the amino group via reduction of a nitro group after the ketone is formed.

Acylating Agent: A 2-thienyl acylium ion equivalent, typically 2-thenoyl chloride or thiophene-2-carboxylic anhydride (B1165640). 2-Thenoyl chloride can be prepared from thiophene (B33073) and phosgene. google.com

Pathway B: Organometallic Addition Approach

This approach involves disconnecting the carbon-carbon bond between the thiophene ring and the carbonyl carbon. This suggests the use of an organometallic reagent.

Disconnection: (3-amino-4-chlorophenyl)–C(O)–(2-thienyl) ⇒ [(3-amino-4-chlorophenyl)–C(O)]+ + (2-thienyl)-

Fundamental Precursors:

Aryl Component (Electrophile): An activated derivative of 3-amino-4-chlorobenzoic acid, such as 3-amino-4-chlorobenzoyl chloride or 3-amino-4-chlorobenzonitrile. The nitrile is a particularly useful precursor for ketone synthesis via Grignard addition followed by hydrolysis.

Thiophene Component (Nucleophile): A 2-thienyl organometallic species, most commonly 2-thienylmagnesium bromide or 2-thienyllithium. 2-Thienylmagnesium bromide is a commercially available Grignard reagent.

These two pathways form the basis for the established synthetic protocols discussed below.

Established Conventional Synthetic Protocols

Conventional methods for synthesizing aryl ketones like this compound rely on well-established reactions that form the core carbon-carbon bond of the ketone structure.

Classical Acylation Approaches for Ketone Formation

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. sigmaaldrich.comorganic-chemistry.orgkhanacademy.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org

For the target molecule, a direct acylation of 2-chloroaniline is problematic because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. A more viable strategy involves a functional group interconversion (FGI) approach:

Acylation of a Precursor: 1-chloro-2-nitrobenzene is subjected to Friedel-Crafts acylation with 2-thenoyl chloride and AlCl₃. The nitro group is strongly deactivating and directs substitution to the meta position, yielding (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.

Reduction of the Nitro Group: The resulting nitro-ketone intermediate is then reduced to the target amine.

The reaction is typically performed in an inert solvent like methylene (B1212753) chloride or carbon disulfide at low temperatures. google.com

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition |

| Aromatic Substrate | 1-chloro-2-nitrobenzene |

| Acylating Agent | 2-Thenoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) (stoichiometric amount) |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) |

| Temperature | 0 °C to room temperature |

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic reactions provide a powerful alternative for C-C bond formation. The reaction of a Grignard reagent with a nitrile or an acyl chloride is a common and effective method for ketone synthesis.

A highly plausible route involves the addition of 2-thienylmagnesium bromide to 3-amino-4-chlorobenzonitrile. sigmaaldrich.com

Grignard Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile group to form an intermediate imine salt upon workup.

Hydrolysis: The imine intermediate is readily hydrolyzed under aqueous acidic conditions to yield the final ketone.

This method avoids the harsh, acidic conditions of Friedel-Crafts acylation and is more compatible with a wider range of functional groups.

Table 2: Typical Conditions for Grignard-Nitrile Reaction

| Parameter | Condition |

| Organometallic Reagent | 2-Thienylmagnesium bromide (in THF) |

| Electrophile | 3-Amino-4-chlorobenzonitrile |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

| Temperature | 0 °C to reflux |

| Workup | Aqueous acid (e.g., aq. HCl) |

While less direct for ketone synthesis, the Suzuki-Miyaura coupling reaction is another key organometallic method for forming the aryl-aryl or aryl-heteroaryl bond that could be part of a multi-step synthesis. libretexts.orgtcichemicals.commdpi.com This involves a palladium-catalyzed reaction between an organoboron compound (e.g., a thienylboronic acid) and an organohalide (e.g., a 3-amino-4-chlorophenyl halide). libretexts.orgtcichemicals.commdpi.com

Condensation Reactions and Functional Group Interconversions

Condensation reactions and functional group interconversions (FGIs) are crucial steps that are often integrated into the main synthetic sequence.

Functional Group Interconversions (FGI): As highlighted in the acylation strategy (Section 2.2.1), the reduction of a nitro group to an amine is a critical FGI. This transformation is reliably achieved using various reagents, including:

Tin(II) chloride (SnCl₂) in hydrochloric acid.

Iron powder (Fe) in acetic acid or with ammonium chloride.

Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt).

Condensation Reactions: In a broader context of thiophene synthesis, the Gewald reaction is a prominent multi-component condensation method for preparing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. mdpi.comwikipedia.orgnih.gov While this specific reaction produces an isomer of the desired precursor (amino group on the thiophene ring), it exemplifies the power of condensation reactions in building the heterocyclic core from simple acyclic components. mdpi.comwikipedia.orgresearchgate.net The reaction between amines and ketones to form imines is another fundamental condensation reaction that can be a step in more complex transformations. youtube.com

Innovations in Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that minimize waste, energy consumption, and the use of hazardous materials.

Catalytic Strategies for Enhanced Selectivity and Yield

The move from stoichiometric reagents to catalytic systems is a key aspect of green chemistry.

Catalytic Acylation: To circumvent the issues associated with stoichiometric AlCl₃ in Friedel-Crafts reactions (e.g., large amounts of waste, moisture sensitivity), research has focused on solid acid catalysts like zeolites and clays, or more robust, recyclable Lewis acids like erbium trifluoromethanesulfonate. sigmaaldrich.com These catalysts can offer improved regioselectivity, easier workup, and the potential for reuse.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is inherently catalytic, typically requiring only small amounts (mol%) of a palladium catalyst. mdpi.com Advances in ligand design have led to highly active palladium catalysts that allow for low catalyst loadings, milder reaction conditions (sometimes in "greener" solvents like water), and high turnover numbers, making these routes highly efficient. libretexts.orgtcichemicals.com

Catalytic Reduction: While classical metal-acid reductions are effective, catalytic hydrogenation (e.g., H₂/Pd-C) represents a much cleaner method for nitro group reduction. The only byproduct is water, making it an atom-economical and environmentally benign alternative to methods that produce large quantities of metallic waste.

Table 3: Comparison of Conventional vs. Catalytic Strategies

| Reaction Type | Conventional Method | Catalytic/Sustainable Innovation |

| Acylation | Stoichiometric AlCl₃ | Solid acid catalysts (e.g., zeolites), recyclable Lewis acids |

| C-C Coupling | Stoichiometric Grignard Reagents | Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) with low catalyst loading |

| Nitro Reduction | Fe/HCl, SnCl₂/HCl | Catalytic Hydrogenation (H₂/Pd-C) |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is essential for developing environmentally benign and efficient chemical processes. For the synthesis of this compound, these principles can be applied to minimize waste, reduce energy consumption, and avoid hazardous substances.

Microwave Assistance: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com Compared to conventional heating, microwave irradiation offers rapid and uniform heating, often leading to significantly reduced reaction times, increased product yields, and improved purity. In the context of synthesizing substituted aminophenyl ketones, microwave energy can enhance the rate of key bond-forming reactions, such as Friedel-Crafts acylation or cross-coupling reactions. For instance, the synthesis of a related compound, 4-(o-chlorophenyl)-2-aminothiazole, was achieved in high yields within minutes using microwave irradiation, demonstrating the potential of this green chemistry approach. nih.gov This method's efficiency stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to a rapid rise in temperature. nih.gov

Solvent-Free Conditions: Another cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or solid-state, reactions can reduce environmental impact, lower costs, and simplify product purification. For the synthesis of this compound, exploring solvent-free conditions for steps like acylation or condensation could be highly beneficial. Grinding reactants together, sometimes with a catalytic amount of a solid support, can facilitate reactions without the need for a bulk solvent medium. This approach aligns with the principle of maximizing atom economy and minimizing waste generation. researchgate.net

The following table compares the typical outcomes of microwave-assisted synthesis versus conventional heating for a relevant class of heterocyclic compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis Methods

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes to a few hours nih.gov | Several hours to days |

| Product Yield | Often higher due to reduced side reactions and decomposition nih.gov | Variable, can be lower due to prolonged reaction times |

| Energy Efficiency | High, due to localized and rapid heating | Low, due to inefficient heat transfer to the entire apparatus |

| Process Control | Precise temperature and pressure control | Less precise, potential for thermal gradients |

Advanced Reaction Technologies: Flow Chemistry and Process Intensification

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. It involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This technology offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, improved reproducibility, and seamless scalability. jst.org.innih.gov

For a multi-step synthesis of this compound, flow chemistry allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without intermediate isolation and purification steps. jst.org.in This process intensification leads to a significant reduction in manufacturing footprint, solvent usage, and waste. Key benefits include:

Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling precise control over highly exothermic or endothermic reactions. jst.org.in

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or unstable intermediates. nih.gov

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions.

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Difficult; requires re-optimization of parameters | Straightforward; achieved by running the system for longer durations nih.gov |

| Heat Transfer | Inefficient, can lead to hotspots and side products | Highly efficient, enabling precise temperature control jst.org.in |

| Safety | Higher risk due to large volumes of reactants and solvents | Inherently safer due to small reactor volumes nih.gov |

| Product Consistency | Potential for batch-to-batch variability | High consistency and quality due to steady-state operation |

| Process Footprint | Large, requires multiple large vessels | Compact, significantly smaller footprint |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Achieving the correct chemo- and regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds like this compound. The substitution pattern—an amino group and a chloro group on the phenyl ring, and the ketone linkage at the 2-position of the thiophene ring—requires careful control over the reaction conditions.

A primary synthetic route would likely involve a Friedel-Crafts acylation of 2-chloroaniline with 2-thenoyl chloride. In this electrophilic aromatic substitution, the directing effects of the substituents on the aniline ring are critical.

Amino Group (-NH2): A strongly activating, ortho-, para- directing group.

Chloro Group (-Cl): A deactivating, ortho-, para- directing group.

The powerful activating and directing effect of the amino group would primarily direct the incoming acyl group to the positions ortho and para to it. The desired product has the acyl group para to the amino group. This is generally the favored product due to reduced steric hindrance compared to the ortho position.

Chemoselectivity: A key challenge is the potential for N-acylation (acylation of the amino group) to compete with the desired C-acylation (acylation of the phenyl ring). This can be mitigated by:

Protecting the Amino Group: Temporarily converting the amino group to a less reactive form (e.g., an amide) before acylation, followed by deprotection.

Choice of Catalyst and Conditions: Using specific Lewis acids and solvent systems that favor ring acylation over amine acylation.

Regioselectivity on the Thiophene Ring: The acylation must occur at the C2 position of the thiophene ring. The C2 position of thiophene is significantly more reactive towards electrophilic substitution than the C3 position, so the reaction with 2-thenoyl chloride inherently provides the correct isomer. mdpi.com

Table 3: Analysis of Selectivity in the Synthesis of this compound

| Reaction Type | Desired Product Formation | Potential Side Product | Control Strategy |

|---|---|---|---|

| Regioselectivity | Acylation at C5 of 2-chloroaniline (para to -NH2) | Acylation at C3 of 2-chloroaniline (ortho to -NH2) | Optimization of temperature and catalyst to favor the sterically less hindered product. |

| Chemoselectivity | C-Acylation on the phenyl ring | N-Acylation of the amino group | Use of a protecting group for the amine; selection of appropriate Lewis acid catalyst. |

| Regioselectivity | Reaction at C2 of the thiophene moiety | Reaction at other positions of the thiophene ring | Generally not an issue as the C2 position is the most reactive site for electrophilic attack. |

Scalability Assessments for Laboratory and Potential Industrial Production

The transition from a laboratory-scale synthesis to industrial production requires a thorough assessment of scalability, considering factors such as cost, safety, robustness, and environmental impact.

Traditional Batch Synthesis: Scaling up a traditional Friedel-Crafts batch reaction can present challenges. These include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing in large reactors, and handling potentially hazardous reagents and waste streams on a large scale. For instance, the use of catalysts like aluminum chloride in stoichiometric amounts generates significant aqueous waste during workup. google.com

Continuous Flow Synthesis: As discussed, flow chemistry offers a more readily scalable platform. A process developed in a lab-scale flow reactor can often be scaled up by simply running the process for a longer duration ("scaling out") or by using a larger reactor with similar geometry. nih.gov This approach avoids the re-optimization often required when moving from a round-bottom flask to a multi-ton production vessel. The improved safety profile of flow chemistry is a major advantage for industrial production. jst.org.in

Table 4: Scalability Assessment of Different Synthetic Methodologies

| Parameter | Traditional Batch Synthesis | Microwave-Assisted Batch | Continuous Flow Synthesis |

|---|---|---|---|

| Throughput | Limited by reactor volume and cycle time | Moderate, limited by batch size | High and continuous |

| Safety at Scale | Moderate to high risk (exotherms, large volumes) | Moderate risk, scalability can be challenging | High safety profile (small hold-up volume) nih.gov |

| Capital Cost | High (large multipurpose reactors) | Moderate (specialized microwave reactors) | Lower for equivalent throughput (smaller equipment) |

| Process Control | Difficult to maintain uniformity | Good for smaller scales | Excellent (precise control of parameters) jst.org.in |

| Environmental Impact | Potentially high (solvent use, waste) | Lower energy use, but solvent use remains | Significantly lower (less solvent, less waste) |

Chemical Reactivity and Strategic Derivatization of 3 Amino 4 Chlorophenyl 2 Thienyl Ketone

Transformations Involving the Ketone Carbonyl Group

The ketone group, with its electrophilic carbon and nucleophilic oxygen, is a prime site for numerous chemical reactions. Its reactivity allows for the introduction of new functional groups and the extension of the carbon skeleton.

The carbonyl carbon of 3-Amino-4-chlorophenyl 2-thienyl ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. researchgate.net Strong nucleophiles like hydride reagents or organometallics result in the formation of alcohols.

Reduction of the ketone to a secondary alcohol can be readily achieved using hydride-based reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard reagent for this transformation, selectively reducing the ketone without affecting the aromatic ring or the chloro-substituent. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. The resulting product is (3-amino-4-chlorophenyl)(thiophen-2-yl)methanol, a chiral secondary alcohol.

Table 1: Nucleophilic Addition and Reduction of the Ketone Group

| Reaction Type | Reagent | Solvent | Product |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-amino-4-chlorophenyl)(thiophen-2-yl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (3-amino-4-chlorophenyl)(thiophen-2-yl)methanol |

The ketone functionality undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N). These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule. nih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding imine derivatives. The formation of the imine is a reversible process that is often driven to completion by removing the water formed during the reaction. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. nih.gov This reaction is often carried out using hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine. nih.gov

Hydrazones: Treatment with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. mdpi.com These derivatives are often stable, crystalline solids.

Table 2: Condensation Reactions of the Ketone Group

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | (3-amino-4-chlorophenyl)(thiophen-2-yl)methanimine |

| Hydroxylamine (NH₂OH) | Oxime | (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone oxime |

While this specific ketone lacks alpha-protons on the phenyl side, the methylene (B1212753) group of the thiophene (B33073) ring (if it were, for example, a tetrahydrothiophene) would offer a site for alpha-functionalization through the formation of an enolate. However, for the aromatic 2-thienyl group, direct alpha-functionalization on the ketone's other side isn't possible. Instead, functionalization typically refers to reactions at the carbon adjacent to the carbonyl on a non-aromatic substituent or through modification of the aromatic rings themselves.

Alternative strategies for α-functionalization of aryl ketones often involve more complex, modern synthetic methods. These can include transition-metal-catalyzed processes that couple the ketone with aryl halides or other partners. nih.govacs.orgorganic-chemistry.org Such methods allow for the construction of carbon-carbon or carbon-heteroatom bonds at the alpha position by using pre-formed enolates or silyl (B83357) enol ethers in coupling reactions. nih.govresearchgate.net This approach represents a reversal of the traditional enolate reactivity. researchgate.netspringernature.com

Reactivity Profiles of the Primary Amino Functionality

The primary amino group on the phenyl ring is a versatile functional handle, behaving as a potent nucleophile and enabling a range of aromatic substitution reactions via a diazonium intermediate.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophilic reagents.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amides. For example, reaction with acetyl chloride would yield N-(2-chloro-5-(thiophene-2-carbonyl)phenyl)acetamide. This transformation is often used to protect the amino group or to modulate the compound's biological activity. mdma.ch

Sulfonation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide.

Carbamate Formation: Carbamates can be synthesized by reacting the amine with chloroformates (e.g., ethyl chloroformate) or by reacting an in-situ generated isocyanate with an alcohol. The reaction of the amine with carbon dioxide and an alkyl halide can also produce carbamates.

Table 3: Reactions of the Primary Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride / Acetic Anhydride (B1165640) | Amide |

| Sulfonation | p-Toluenesulfonyl Chloride | Sulfonamide |

Aromatic primary amines are key substrates for diazotization reactions. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a cold, aqueous mineral acid like HCl, converts the amino group into a diazonium salt ([N₂]⁺). researchgate.net

This diazonium salt intermediate is highly valuable in synthesis because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer or related reactions. This allows for the introduction of numerous substituents onto the aromatic ring at the position of the original amino group.

Table 4: Representative Aromatic Substitutions via Diazonium Salt

| Reaction Type | Reagent | Introduced Group |

|---|---|---|

| Sandmeyer Reaction | Copper(I) Chloride (CuCl) | -Cl |

| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | -Br |

| Sandmeyer Reaction | Copper(I) Cyanide (CuCN) | -CN |

| Schiemann Reaction | Fluoroboric Acid (HBF₄), heat | -F |

Metal-Catalyzed Amination and Alkylation Strategies

The primary amino group on the chlorophenyl ring is a key site for derivatization through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a premier method for the formation of carbon-nitrogen bonds and is highly applicable for the N-alkylation and N-arylation of this compound. wiley.comwikipedia.org

This reaction typically involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The mechanism proceeds via the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. tcichemicals.combeilstein-journals.org The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as XPhos, SPhos, and BINAP showing broad utility, particularly for challenging substrates like aryl chlorides. tcichemicals.comresearchgate.net Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). tcichemicals.combeilstein-journals.org These conditions allow for the coupling of a wide range of primary and secondary amines, as well as ammonia (B1221849) equivalents, to the amino group of the target molecule, providing access to a diverse set of secondary and tertiary amine derivatives. wikipedia.orgacsgcipr.org

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation/Alkylation

| Amine Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Amine | Aryl Chloride | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Good to Excellent | tcichemicals.com |

| Primary Amine | Aryl Bromide | Pd(BINAP) | NaOtBu | Toluene | High | wikipedia.org |

| Secondary Amine | Aryl Chloride | Pd(0)NHC Complex | K₃PO₄ | Dioxane | Good to Excellent | researchgate.net |

| Aniline | 2-Bromoestrone derivative | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene (Microwave) | >90 | beilstein-journals.org |

Modifications of the Chlorophenyl Moiety

The chlorophenyl ring offers another key handle for structural modification, primarily through reactions involving the chlorine substituent.

The chlorine atom on the phenyl ring is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) is often necessary to achieve high yields. organic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups in place of the chlorine atom. researchgate.netnih.gov

The Heck reaction provides a means to form C-C bonds by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a substituted alkene. The reaction is effective with a range of alkenes, particularly those bearing electron-withdrawing groups, such as acrylates and styrenes. wikipedia.orgrsc.org The choice of catalyst, ligand, and base is crucial for optimizing the reaction with less reactive aryl chlorides. nih.govresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on Aryl Chlorides

| Reaction Type | Aryl Chloride Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki | 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] / Arylcalixarenylphosphine | K₃PO₄ | Toluene | 98 | researchgate.net |

| Suzuki | 4-Chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75-90 | researchgate.net |

| Heck | Chlorobenzene (B131634) | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | High | wikipedia.org |

| Suzuki | 4-Chloroaniline | Phenylboronic acid | Pyridylformamidine-Pd(II) complex | K₂CO₃ | Water | Quantitative | researchgate.net |

The chlorine atom on the phenyl ring can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In this compound, the thienyl ketone group at the para position acts as a moderate activating group, making the chlorine susceptible to nucleophilic attack. wikipedia.org

The SₙAr mechanism involves two main steps: addition of the nucleophile to the carbon bearing the leaving group to form the resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. libretexts.org A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiolates, and amines. The reactivity of the aryl halide in SₙAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend observed in Sₙ2 reactions. wikipedia.org While chlorine is a less effective leaving group than fluorine, substitution can often be achieved under more forcing conditions, such as higher temperatures or the use of highly reactive nucleophiles. nih.gov Recent studies have also explored photothermal methods to facilitate SₙAr reactions on less activated aryl chlorides. chemrxiv.org

Table 3: Nucleophilic Aromatic Substitution (SₙAr) on Activated Aryl Chlorides

| Aryl Halide Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Hydroxide (OH⁻) | Aqueous solution | 2,4-Dinitrophenol | wikipedia.org |

| 1-Chloro-4-nitrobenzene | Methoxide (CH₃O⁻) | Methanol, heat | 1-Methoxy-4-nitrobenzene | libretexts.org |

| Unactivated Aryl Chloride | Alkoxide | [CpRu(p-cymene)]PF₆, heat | Aryl Ether | rsc.org |

| 1-Chloro-2,4-dinitrobenzene | Ammonia | Ethanol, heat | 2,4-Dinitroaniline | youtube.com |

Functionalization of the 2-Thienyl Ring

The thiophene ring is another locus for derivatization, primarily through electrophilic substitution or halogenation followed by cross-coupling.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). pearson.com Substitution generally occurs preferentially at the C5 position (α-position) relative to the carbonyl group, as the 2-acyl substituent is a deactivating, meta-directing group. quimicaorganica.org The directing effect of the sulfur atom, which strongly activates the adjacent α-positions (C2 and C5), overrides the deactivating effect of the ketone for the C5 position. Therefore, electrophiles will primarily attack the C5 position, and to a lesser extent, the C4 position.

Common EAS reactions applicable to the thienyl ring include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Sulfonation: With fuming sulfuric acid.

Halogenation: (Discussed in the next section).

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). This reaction introduces a second ketone group, typically at the C5 position. chemeducator.org

Vilsmeier-Haack Formylation: Using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group, again, primarily at the C5 position. mdpi.com

Table 4: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylthiophenes

| Reaction | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / Ac₂O | 5-Nitro-2-acylthiophene | quimicaorganica.org |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-acylthiophene | researchgate.net |

| Acylation | Ac₂O / I₂ | 5-Acetyl-2-acylthiophene | chemeducator.org |

| Sulfonation | H₂SO₄ (fuming) | 2-Acylthiophene-5-sulfonic acid | quimicaorganica.org |

A powerful strategy for the functionalization of the thienyl ring involves initial halogenation followed by a metal-catalyzed cross-coupling reaction. This two-step sequence allows for the introduction of a wide variety of substituents that are not accessible through direct electrophilic substitution.

Halogenation: The thiophene ring can be readily halogenated, typically at the C5 position, using mild reagents. N-Bromosuccinimide (NBS) is commonly used for bromination, while N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent is effective for iodination. researchgate.netrsc.org The resulting 5-halo-2-thienyl ketone derivative is a valuable intermediate for further transformations. nbinno.com

Cross-Coupling: The halogen atom introduced at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki nih.govtandfonline.comunimib.it, Stille, Sonogashira, and Heck reactions. By choosing the appropriate coupling partner (e.g., boronic acids, organostannanes, terminal alkynes, or alkenes), a diverse range of aryl, heteroaryl, alkyl, and vinyl groups can be appended to the thiophene ring. nih.govnbinno.com

Table 5: Halogenation and Subsequent Cross-Coupling of Thiophenes

| Step 1: Halogenation Reagent | Intermediate | Step 2: Cross-Coupling Reaction | Coupling Partner | Final Product | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 5-Bromo-2-thienyl derivative | Suzuki Coupling | Arylboronic acid | 5-Aryl-2-thienyl derivative | nih.gov |

| N-Iodosuccinimide (NIS) | 5-Iodo-2-thienyl derivative | Suzuki Coupling | Arylboronic acid | 5-Aryl-2-thienyl derivative | researchgate.net |

| N-Bromosuccinimide (NBS) | 2,5-Dibromothiophene derivative | Suzuki Coupling | Arylboronic acid (2.5 equiv.) | 2,5-Diarylthiophene derivative | nih.gov |

| Iodine (I₂) / HIO₃ | 2-Iodothiophene | Sonogashira Coupling | Terminal Alkyne | 2-Alkynylthiophene | ic.ac.ukniscpr.res.in |

Multi-Component Reactions and Heterocycle Annulation Strategies Utilizing this compound

The strategic functionalization of this compound serves as a cornerstone for the synthesis of diverse heterocyclic systems. Its inherent structural features—an ortho-aminoaryl ketone—make it an ideal precursor for a variety of condensation and cyclization reactions. Both multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all components, and classical annulation strategies are effectively employed to construct fused heterocyclic scaffolds. These methodologies are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

A primary application of this ketone is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of bicyclic aromatic compounds composed of fused benzene (B151609) and pyrimidine (B1678525) rings. Due to their wide range of pharmacological activities, the development of efficient synthetic routes to quinazoline scaffolds is of significant interest in medicinal chemistry. The reaction of this compound with other reagents in a cyclization process can lead to the formation of these valuable heterocyclic structures. For instance, the synthesis of 3-amino-2-(substituted-phenyl)quinazolin-4(3H)-ones can be achieved from analogous anthranilic acid derivatives, highlighting a common pathway for this class of compounds.

Another significant avenue for the derivatization of this compound is in the synthesis of benzodiazepines. Benzodiazepines are a class of bicyclic heterocyclic compounds consisting of a benzene ring fused to a diazepine (B8756704) ring. The synthesis of substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines often commences from substituted 2-aminobenzophenones, which are structurally analogous to the title compound.

Furthermore, the reactivity of the ortho-aminoaryl ketone moiety allows for its participation in various annulation reactions to form other fused heterocyclic systems. For example, the synthesis of thieno[2,3-b]quinolines can be achieved through cyclization reactions involving precursors with the core structure of this compound.

The following tables detail specific examples of heterocycle annulation strategies starting from precursors structurally related to this compound, illustrating the versatility of this chemical scaffold.

Table 1: Synthesis of Quinazoline Derivatives

| Starting Material Analogue | Reagents | Conditions | Product | Yield (%) | Ref. |

| 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one | Hydrazine hydrate, Pyridine | Conventional heating (reflux) | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 79 | |

| 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one | Hydrazine hydrate, Pyridine | Microwave irradiation (800W) | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87 |

Table 2: Synthesis of Benzodiazepine Derivatives

| Starting Material Analogue | Reagents | Conditions | Product | Yield (%) | Ref. |

| 2-Amino-5-chlorobenzophenone | Glycine ethyl ester hydrochloride, Pyridine | Reflux | 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | - | |

| Methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | Hydrazine hydrate, Acetic acid, Ethanol | Reflux | 7,8-Methylenedioxy-1-(2-chlorophenyl)-3,5-dihydro-2,3-benzodiazepin-4(4H)-one | - |

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Amino 4 Chlorophenyl 2 Thienyl Ketone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 3-Amino-4-chlorophenyl 2-thienyl ketone. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Structural Elucidation

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial framework for structural analysis.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For this compound, distinct signals would be expected for the aromatic protons on the chlorophenyl ring, the protons on the thiophene (B33073) ring, and the protons of the amino group. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent, non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum shows the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is typically found far downfield, carbons of the two aromatic rings, and the carbons bonded to the chlorine and nitrogen atoms.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's complex structure. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. clockss.org It helps in tracing the proton-proton networks within the chlorophenyl and thiophene ring systems. A cross-peak between two proton signals in a COSY spectrum indicates that they are spin-spin coupled.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). clockss.org It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically two or three bonds). clockss.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D technique reveals protons that are close to each other in space, regardless of whether they are bonded. mdpi.com It is crucial for determining the molecule's three-dimensional conformation and the relative orientation of the phenyl and thienyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl C=O | - | ~188-195 |

| Amino NH₂ | 4.5-5.5 (broad singlet) | - |

| Chlorophenyl C1 | - | ~138-142 |

| Chlorophenyl C2 | ~7.8-8.0 (d) | ~130-133 |

| Chlorophenyl C3 | - | ~118-122 |

| Chlorophenyl C4 | - | ~125-128 |

| Chlorophenyl C5 | ~7.2-7.4 (d) | ~128-131 |

| Chlorophenyl C6 | ~7.5-7.7 (dd) | ~116-119 |

| Thienyl C2' | - | ~140-144 |

| Thienyl C3' | ~7.2-7.4 (dd) | ~127-130 |

| Thienyl C4' | ~7.0-7.2 (t) | ~126-129 |

| Thienyl C5' | ~7.6-7.8 (dd) | ~133-136 |

Note: d = doublet, t = triplet, dd = doublet of doublets.

Advanced NMR Applications: Solid-State NMR and Diffusion-Ordered Spectroscopy (DOSY)

Beyond standard solution-state NMR, advanced applications provide deeper insights into the material's properties.

Solid-State NMR (ssNMR): This technique is crucial for characterizing the compound in its solid form. nih.govrsc.orgevitachem.com Unlike solution NMR, ssNMR provides information about the molecular structure and packing in the crystal lattice. It is particularly useful for identifying and distinguishing between different polymorphic forms, which can have different physical properties. rsc.org The chemical shifts in ssNMR are sensitive to the local environment, including intermolecular interactions like hydrogen bonding involving the amino group. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a solution-state NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. nih.govrsc.org The diffusion rate is related to the size and shape of the molecule. mzcloud.orgsemanticscholar.org This method can be used to analyze the purity of a sample of this compound, to study its aggregation behavior in solution, or to analyze its interactions with other molecules by observing changes in its diffusion coefficient. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the elemental composition and confirming the molecular weight of this compound with very high accuracy. nih.gov

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

The choice of ionization technique is critical for successful mass spectrometric analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique ideal for polar molecules like the target compound. matrixscientific.comgovinfo.gov It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. spectrabase.com HRMS analysis using ESI can provide the exact mass of the ion, which can be used to confirm the elemental formula (C₁₁H₉ClNO⁺ for the protonated molecule) with a high degree of confidence.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, often used for solid samples. While less common for small molecules than ESI, it can be a valuable alternative, particularly if the compound is difficult to analyze by ESI.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is used to fragment a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting fragment ions. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, confirming its structure. For this compound, the fragmentation is expected to occur at the most labile bonds, primarily around the carbonyl group.

Plausible Fragmentation Pathway:

The protonated molecule ([M+H]⁺, m/z 238.01) is selected.

Collision-induced dissociation (CID) leads to cleavage on either side of the carbonyl group.

Cleavage of the bond between the carbonyl and the phenyl ring would yield a thienyl-carbonyl fragment or a 3-amino-4-chlorophenyl fragment.

Cleavage of the bond between the carbonyl and the thiophene ring would yield a 3-amino-4-chlorobenzoyl cation and a thiophene fragment.

Table 2: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure / Loss |

| 238.01 | [M+H]⁺ (Precursor Ion) |

| 156.98 | [H₂N(Cl)C₆H₃CO]⁺ (3-amino-4-chlorobenzoyl cation) |

| 128.99 | [H₂N(Cl)C₆H₃]⁺ (Loss of CO) |

| 111.02 | [C₄H₃SCO]⁺ (Thienyl-carbonyl cation) |

| 83.98 | [C₄H₄S]⁺ (Thiophene fragment) |

Hyphenated Techniques: GC-MS and LC-MS for Mixture Analysis

When analyzing reaction mixtures or purity, separating the components before mass analysis is crucial. This is achieved using hyphenated chromatographic-mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS might be challenging due to its polarity and relatively high boiling point. However, derivatization of the primary amino group (e.g., silylation) could increase its volatility, making it amenable to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing polar, non-volatile, and thermally labile compounds. A sample containing this compound would typically be separated on a reverse-phase column (like a C18 column) using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). The eluent is then introduced into the mass spectrometer (commonly with an ESI source) for detection and identification. This technique is highly effective for quantifying the compound in complex matrices and for identifying related impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its fundamental vibrational modes. For this compound, these spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its specific functional groups and aromatic rings.

The analysis of related molecular structures allows for a comprehensive assignment of the expected vibrational frequencies. For instance, studies on similar aromatic amines and chloropyridines show characteristic N-H stretching vibrations in the 3500–3300 cm⁻¹ region. core.ac.uk Specifically, primary aromatic amines typically exhibit two bands in this area corresponding to asymmetric and symmetric stretching modes. core.ac.uk The IR spectrum is also defined by strong absorptions from the carbonyl (C=O) group, typically observed in the 1680-1660 cm⁻¹ range for aryl ketones.

The presence of the substituted phenyl and thienyl rings gives rise to a complex series of bands. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. mdpi.com The C=C ring stretching vibrations typically appear in the 1600–1400 cm⁻¹ region. The C-Cl stretching vibration is anticipated to produce a strong band in the lower frequency region of the spectrum, while the C-S vibration of the thiophene ring also contributes to the fingerprint region. nih.gov

Raman spectroscopy complements IR spectroscopy, particularly for the symmetric and non-polar bonds. The aromatic ring breathing modes and the C-S stretching of the thiophene ring are often strong in the Raman spectrum. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are frequently employed to support the experimental assignments of vibrational modes for related structures. nih.govresearchgate.netnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Asymmetric Stretch | 3450 - 3550 | IR, Raman |

| N-H Symmetric Stretch | 3350 - 3450 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Carbonyl (C=O) Stretch | 1660 - 1680 | IR, Raman |

| NH₂ Scissoring | 1600 - 1640 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-Cl Stretch | 700 - 850 | IR |

| Thiophene Ring Breathing | ~770 | Raman |

Note: The values are estimates based on data from analogous compounds. core.ac.uknih.govnih.govresearchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π→π* and n→π* transitions associated with its conjugated system, which includes the phenyl ring, the carbonyl group, and the thiophene ring. beilstein-journals.org

The solvent environment can also play a critical role, a phenomenon known as solvatochromism. In polar solvents, a red shift is often observed due to the stabilization of the excited state. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic ketones are strongly fluorescent, the extended conjugation and the presence of heteroatoms in this compound suggest the potential for fluorescence emission. Related heterocyclic compounds often exhibit fluorescence, with properties like quantum yield and Stokes shift being dependent on the molecular structure and solvent. researchgate.netresearchgate.net For instance, some pyrazoline derivatives are noted for their strong fluorescence properties due to the conjugation between the heterocyclic ring and attached phenyl rings. researchgate.net

Table 2: Predicted Electronic Spectroscopy Properties for this compound

| Property | Predicted Range/Characteristic | Influencing Factors |

| UV-Vis Absorption (λmax) | 250 - 450 nm | Conjugated system, -NH₂ and -Cl substituents, solvent polarity |

| Molar Absorptivity (ε) | High (log ε > 4) for π→π* transitions | Chromophore size and probability of transition |

| Fluorescence Emission | Possible emission in the 400-550 nm range | Structural rigidity, solvent, temperature |

| Stokes Shift | Moderate to large | Degree of structural relaxation in the excited state |

Note: Predictions are based on spectroscopic data from related conjugated heterocyclic systems. beilstein-journals.orgresearchgate.netresearchgate.net

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous conformational analysis in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the aromatic rings, the conformation of the ketone linker, and the specific arrangement of the molecules within the crystal lattice. It would also detail any intermolecular interactions, such as hydrogen bonding involving the amino group, which can significantly influence the crystal packing. nih.gov

While the parent compound is achiral, X-ray crystallography is essential for determining the absolute stereochemistry of chiral derivatives. fda.govncats.io In studies of related heterocyclic compounds like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, crystallographic data provides key structural parameters, including unit cell dimensions and space group, which define the crystal's symmetry. growingscience.com For example, analysis of a benzo[f]chromene derivative revealed a nearly perpendicular orientation between the chlorobenzene (B131634) ring and a naphthalene (B1677914) ring system. nih.gov Similarly, X-ray powder diffraction (XRPD) has been used to confirm the E-configuration of the imine double bond in a series of 3-amino-4-methylthiophene derivatives. researchgate.netnih.gov

Table 3: Example Crystallographic Data from a Related Compound (3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z (formula units/cell) | 4 |

Source: Data from a related compound to illustrate the type of information obtained. growingscience.com

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, quantification, and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of moderately polar compound.

A typical RP-HPLC method would employ a C18 or similar nonpolar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. researchgate.netresearchgate.net The pH of the mobile phase can be adjusted to control the retention of the basic amino group. For instance, using an acidic buffer (e.g., with formic or phosphoric acid) would protonate the amine, altering its retention characteristics. sielc.comsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. sielc.com More advanced detection methods like mass spectrometry (LC-MS) can be coupled with HPLC to provide mass information, aiding in peak identification and the characterization of impurities. sielc.com

Table 4: Example HPLC Conditions for Analysis of Related Amino-Aryl Compounds

| Parameter | Condition 1 | Condition 2 |

| Compound | (3,4-Diaminophenyl) (2-thienyl) ketone | 2-amino-4-chlorophenol |

| Column | Newcrom R1 | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Water, Acetonitrile, Acetic Acid (70:30:1) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV, MS-compatible | UV at 280 nm |

Source: Conditions are based on methods for structurally similar compounds. researchgate.netsielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique best suited for thermally stable and volatile compounds. Due to its polarity and relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis.

However, GC can be employed for its analysis following a chemical derivatization step to increase its volatility. The primary amino group is a common site for derivatization. For example, amino groups can be converted into less polar and more volatile derivatives, such as N-trifluoroacetyl esters. scilit.com This approach is standard for the GC analysis of amino acids. scilit.com After derivatization, the compound can be separated on a capillary column (e.g., with a silicone-based stationary phase) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Chiral Chromatography for Enantiomeric Purity Determination

The molecule this compound itself is achiral and therefore does not have enantiomers. fda.govncats.io However, if chiral centers were introduced into the molecule through synthetic modification—for example, by reduction of the ketone to a chiral alcohol or by substitution at the amino group with a chiral moiety—the resulting enantiomers or diastereomers would require separation to determine enantiomeric purity.

Chiral chromatography, particularly chiral HPLC, is the premier method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. A variety of CSPs are available, with polysaccharide-based and macrocyclic antibiotic-based phases being very common. For example, teicoplanin-based CSPs have been shown to be effective for the separation of a wide range of unusual amino acid enantiomers using hydro-organic mobile phases. mst.edu The separation of enantiomers is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities.

Theoretical and Computational Investigations of 3 Amino 4 Chlorophenyl 2 Thienyl Ketone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For a compound like 3-Amino-4-chlorophenyl 2-thienyl ketone, these methods would provide deep insights into its electronic structure and potential reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy conformation, which provides crucial information about bond lengths, bond angles, and dihedral angles.

Explore Energy Landscapes: Identify different stable conformations (isomers) and the transition states that connect them. This helps in understanding the molecule's flexibility and the energy barriers for conformational changes.

For similar aminothiophene derivatives, DFT has been successfully used to elucidate their non-planar configurations and the orientation of substituent groups relative to the thiophene (B33073) ring.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (FMOs): Analysis of the HOMO and LUMO energies and their spatial distribution would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors:

Fukui Functions: These descriptors would be calculated to more precisely identify the regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. This is a valuable tool for structural elucidation and for confirming the identity of a synthesized compound.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) would be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the wavelengths of light the molecule absorbs and can be related to its electronic structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Conformational Analysis and Torsional Barriers

MD simulations would allow for a thorough exploration of the conformational space of this compound.

Conformational Analysis: By simulating the molecule's movement over a period of time, all accessible conformations can be identified, and their relative populations can be determined.

Torsional Barriers: The energy barriers associated with the rotation around key single bonds (e.g., the bond connecting the phenyl and ketone groups, or the thienyl and ketone groups) can be calculated. This information is critical for understanding the molecule's flexibility and the ease with which it can adopt different shapes.

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these effects.

Solvent Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation, it is possible to understand how the solvent affects the conformational preferences and dynamics of this compound.

Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of the compound, providing insights into how they might aggregate in the solid state or in solution. This includes the study of hydrogen bonding and other non-covalent interactions that are crucial for determining the macroscopic properties of the substance.

In Silico Modeling of Supramolecular Interactions

In silico modeling provides profound insights into the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, understanding its supramolecular interactions is key to predicting its crystal packing, solubility, and ability to bind to larger host molecules or biological targets. Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in this regard. These methods can model the molecule's electron distribution, electrostatic potential, and dynamic behavior to map its interaction landscape.

The molecular structure of this compound features several functional groups capable of engaging in significant non-covalent interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ketone oxygen (C=O) and the nitrogen atom of the amine group are hydrogen bond acceptors. The chlorine atom can also act as a weak hydrogen bond acceptor. Furthermore, the phenyl and thienyl rings provide arenas for aromatic interactions, including π-π stacking and C-H···π interactions.

A computational analysis would involve geometry optimization of molecular clusters (dimers, trimers, etc.) to identify the most stable interaction geometries. Quantum theory of atoms in molecules (QTAIM) analysis can be employed to characterize the nature and strength of these bonds.

Table 1: Hypothetical Interaction Energies for Dimers of this compound Calculated at the DFT Level (Note: This data is illustrative and represents the type of results a computational study would yield.)

| Dimer Configuration | Predominant Interaction Type | Basis Set Superposition Error (BSSE) Corrected Interaction Energy (kcal/mol) |

| Head-to-tail | N-H···O=C Hydrogen Bond | -7.5 |

| Sandwich | π-π Stacking (Phenyl-Thienyl) | -4.2 |

| Parallel-displaced | π-π Stacking (Phenyl-Phenyl) | -3.8 |

| T-shaped | C-H···π Interaction | -2.5 |

The ability of a molecule to be encapsulated by a host molecule is crucial for applications in drug delivery, sensing, and catalysis. Generic supramolecular hosts like cyclodextrins, calixarenes, or cucurbiturils could potentially form inclusion complexes with this compound.

Molecular docking simulations would be the first step to predict the most likely binding pose of the ketone within the host's cavity. Subsequently, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) calculations could be used to compute the binding free energy (ΔG_bind), which indicates the stability of the host-guest complex. A more negative ΔG_bind value suggests a stronger and more favorable interaction.

Table 2: Illustrative Predicted Binding Affinities for this compound with Supramolecular Hosts (Note: This data is for demonstrative purposes only.)

| Supramolecular Host | Predicted Binding Mode | Computational Method | Predicted Binding Free Energy (ΔG_bind) (kcal/mol) |

| β-Cyclodextrin | Chlorophenyl group inclusion | MM/PBSA | -5.8 |

| p-Sulfonatocalix researchgate.netarene | Thienyl group inclusion | Docking + Free Energy Calculation | -8.2 |

| Cucurbituril | Full molecule inclusion | MD with FEP | -11.5 |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. For this compound, several reactions could be explored, such as electrophilic substitution on the aromatic rings, nucleophilic addition to the carbonyl group, or reactions involving the amine functionality.

Using DFT methods, the potential energy surface of a proposed reaction can be mapped. This involves locating the geometries of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state correctly connects the intended reactant and product.

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: This table illustrates the typical output of a transition state analysis for a hypothetical acylation reaction at the amino group.)

| Reaction Step | Description | Computational Level | Relative Energy of Transition State (kcal/mol) |

| Step 1 | Nucleophilic attack of amine on acyl chloride | B3LYP/6-311+G(d,p) | +15.2 |

| Step 2 | Elimination of HCl from tetrahedral intermediate | B3LYP/6-311+G(d,p) | +8.7 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes

QSPR modeling is a statistical approach used to develop predictive models for various chemical and physical properties of compounds based on their molecular structure. A QSPR study for a series of aminophenyl thienyl ketones, including the title compound, could predict attributes like solubility, melting point, or chromatographic retention time.

The process involves calculating a large number of numerical parameters, known as molecular descriptors, for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. A mathematical model is then created using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a correlation between a subset of these descriptors and the property of interest. The resulting equation can then be used to predict the property for new, untested compounds.

Table 4: Selected Molecular Descriptors That Could Be Used in a QSPR Model for this compound (Note: These are examples of descriptors that would be calculated as input for a QSPR study.)

| Descriptor Type | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |